4-Piperazinophenol dihydrobromide is classified as an organic compound with the following characteristics:
The compound is primarily utilized in pharmaceutical research and development due to its pharmacological properties.
The synthesis of 4-piperazinophenol dihydrobromide can be achieved through various methods. One notable synthesis route involves the reaction of 1-(4-methoxyphenyl)piperazine with bromine in the presence of a suitable solvent. The following outlines the general steps involved in this synthesis:
This method highlights one of several synthetic pathways available for producing this compound, emphasizing the importance of reaction conditions and purification techniques in achieving high yields and purity .
The molecular structure of 4-piperazinophenol dihydrobromide consists of a piperazine ring connected to a phenolic group. Key features include:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets.
4-Piperazinophenol dihydrobromide can participate in several chemical reactions due to its functional groups:
These reactions are essential for understanding the reactivity profile of 4-piperazinophenol dihydrobromide in synthetic organic chemistry and medicinal applications.
The mechanism of action of 4-piperazinophenol dihydrobromide is primarily studied concerning its pharmacological effects. It may interact with various biological targets, including:
Research into its mechanism often involves in vitro assays and computational modeling to predict binding affinities and interaction dynamics with target proteins.
The physical and chemical properties of 4-piperazinophenol dihydrobromide play a crucial role in its applications:
These properties are critical for determining the appropriate storage conditions and formulation strategies for pharmaceutical use.
4-Piperazinophenol dihydrobromide has several scientific applications:
4-Piperazinophenol dihydrobromide (CAS 38869-37-3) is a crystalline salt with the molecular formula C₁₀H₁₆Br₂N₂O and a molecular weight of 340.05 g/mol. X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c, where the asymmetric unit comprises one protonated piperazinylphenol cation and two bromide anions. The piperazine ring adopts a chair conformation, while the phenol ring lies perpendicular to it, minimizing steric strain. This arrangement creates a zigzag hydrogen-bonding network between N–H⁺···Br⁻ and O–H···Br⁻ interactions, stabilizing the lattice [9]. The dihedral angle between the phenol ring and the piperazine N1–N2 plane measures 88.5°, indicating near-orthogonal orientation [7] [9].
Table 1: Crystallographic Parameters of 4-Piperazinophenol Dihydrobromide
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 7.21 Å, b = 12.85 Å, c = 14.02 Å |
β Angle | 98.7° |
Hydrogen Bonds | N⁺–H···Br (2.89 Å), O–H···Br (3.12 Å) |
Compared to MenA inhibitors like the piperidine-based compound 1 (IC₅₀ = 0.8 μM), which features a lipophilic benzophenone group (cLogP = 7.9), 4-piperazinophenol dihydrobromide exhibits reduced lipophilicity (cLogP ≈ 2.1) due to its polar phenol and bromide ions. This difference significantly impacts packing efficiency and solubility .
The compound’s solid-state stability arises from three-dimensional hydrogen bonding. The protonated piperazinyl nitrogen (N1–H⁺) forms a strong ionic bond with one bromide ion (2.89 Å), while the phenol group donates an O–H···Br hydrogen bond (3.12 Å) to the same anion. The second bromide links to N2–H⁺ (3.05 Å), creating infinite chains along the b-axis [9]. IR spectroscopy confirms tautomeric behavior: the O–H stretch at 3250 cm⁻¹ and N⁺–H stretches at 2800–3000 cm⁻¹ indicate phenol-keto equilibrium suppression in the solid state. In solution (DMSO-d₆), NMR shows a single phenolic proton at δ 9.82 ppm, confirming phenol dominance over quinoid forms [9].
Thermogravimetric analysis reveals decomposition at 275°C without melting, correlating with hydrogen-bond disruption prior to carbonization. This contrasts with neutral piperazine derivatives (e.g., 1-(4-hydroxyphenyl)piperazine), which melt below 150°C due to weaker intermolecular forces [1] [9].
4-Piperazinophenol dihydrobromide’s pharmacological profile diverges from structurally similar analogs due to its diprotonated state and enhanced crystallinity. Key comparisons include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7